molecular formula C19H26N2O4 B6349270 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-17-9

4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349270
CAS No.: 1326811-17-9
M. Wt: 346.4 g/mol
InChI Key: PFICZHPYWBJAIB-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a 3-methylbenzoyl group and a propyl chain adds to its structural complexity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spiro[4.5]decane core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the 3-Methylbenzoyl Group: The 3-methylbenzoyl group can be introduced via Friedel-Crafts acylation. This reaction involves the use of 3-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Attachment of the Propyl Chain: The propyl group can be introduced through alkylation reactions, typically using propyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Final Functionalization: The carboxylic acid group is often introduced in the final step through oxidation reactions, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain or the benzoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methyl group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds and their properties.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic molecules with biological targets. Its structural features may allow it to interact with enzymes or receptors in unique ways, providing insights into molecular recognition and binding.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s unique structure could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The spirocyclic structure could allow it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 8-Benzyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

Compared to similar compounds, 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the propyl group at the 8-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.

Biological Activity

4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spirocyclic diacid derivatives. This compound features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen heteroatoms, contributing to its potential biological activities. Its molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} and it is recognized for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Structural Features

The structural complexity of this compound allows for diverse interactions with biological targets. The spirocyclic arrangement enhances its reactivity and selectivity towards specific biological pathways.

Property Value
Molecular FormulaC19H26N2O4
Molecular Weight342.43 g/mol
CAS Number1326811-17-9

Biological Activities

Research indicates that compounds within the diazaspiro series, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar diazaspiro compounds possess antimicrobial properties, potentially making this compound effective against various bacterial strains.
  • Anti-inflammatory Properties : The structural attributes may allow for modulation of inflammatory pathways, although specific data on this compound is still limited.
  • Anticancer Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

  • Anticancer Mechanism : A study on structurally similar compounds demonstrated their ability to inhibit c-Myc-Max dimerization, a critical pathway in cancer cell proliferation. This mechanism could be relevant for understanding the anticancer potential of the target compound.
  • In vitro Studies : Various analogs have been tested for cytotoxicity against human cancer cell lines, showing varying degrees of effectiveness. These findings highlight the importance of structural modifications in enhancing biological activity.

Future Research Directions

Further investigation is required to elucidate the specific mechanisms of action of this compound:

  • Mechanistic Studies : Detailed studies focusing on its interaction with specific molecular targets will help clarify its pharmacological profile.
  • In vivo Evaluations : Animal models should be employed to assess the therapeutic efficacy and safety of this compound in a biological context.

Properties

IUPAC Name

4-(3-methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-3-9-20-10-7-19(8-11-20)21(16(13-25-19)18(23)24)17(22)15-6-4-5-14(2)12-15/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFICZHPYWBJAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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